Structural Comparison with 4,6-Dimethyl Analog
6-Methyl-2-(3-nitrophenyl)pyrimidine 1-oxide is structurally distinct from the more common 4,6-dimethyl-2-(4-nitrophenyl)pyrimidine 1-oxide analog . The target compound features a single methyl group at the 6-position and a 3-nitrophenyl group at the 2-position, while the analog has two methyl groups at the 4- and 6-positions and a 4-nitrophenyl group. This results in a molecular weight difference of 14.03 g/mol and a distinct elemental composition and spatial arrangement . The difference in substitution pattern directly influences the compound's dipole moment, steric hindrance, and potential for intermolecular interactions, which are critical parameters in SAR studies [1].
Δ 14.03 g/mol (6.1% higher for analog)
| Evidence Dimension | Molecular weight |
|---|---|
| Target Compound Data | 231.21 g/mol |
| Comparator Or Baseline | 4,6-dimethyl-2-(4-nitrophenyl)pyrimidine 1-oxide: 245.238 g/mol |
| Quantified Difference | 14.03 g/mol (approx. 6.1% higher for analog) |
| Conditions | Calculated from molecular formula (C11H9N3O3 vs. C12H11N3O3) |
Why This Matters
This structural difference ensures procurement of the exact compound needed for SAR studies exploring the impact of a single 6-methyl vs. a 4,6-dimethyl substitution pattern on biological activity.
- [1] Yamanaka, H., et al. (1979). Studies on Pyrimidine Derivatives. XIV. On the Structural Determination of Pyrimidine N-Oxides. Chemical and Pharmaceutical Bulletin, 27(11), 2653-2660. DOI: 10.1248/cpb.27.2653 View Source
